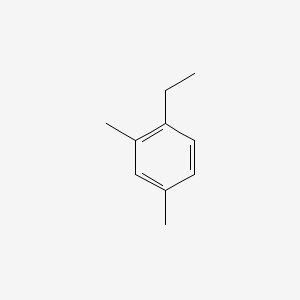

4-Ethyl-m-xylene

Description

The exact mass of the compound 1-Ethyl-2,4-dimethylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74184. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-4-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMBJMDZWKVOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061246 | |

| Record name | 1,3-Dimethyl-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Dimethyl-4-ethylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

874-41-9 | |

| Record name | 1,3-Dimethyl-4-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethyl-2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-2,4-dimethylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethyl-2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethyl-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethyl-m-xylene chemical properties and structure

An In-depth Technical Guide to 4-Ethyl-m-xylene: Chemical Properties and Structure

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 874-41-9), an aromatic hydrocarbon of significant interest in various industrial and research applications. The document elucidates the compound's core chemical and physical properties, molecular structure, spectroscopic signatures, and key safety considerations. It is intended to serve as a vital resource for researchers, chemists, and professionals in drug development and chemical manufacturing, offering both foundational knowledge and practical insights into the handling and application of this compound.

Introduction and Nomenclature

This compound, systematically named 1-Ethyl-2,4-dimethylbenzene by IUPAC, is a substituted aromatic hydrocarbon.[][2] It belongs to the family of xylenes and their derivatives, which are pivotal in the petrochemical industry.[3] Its molecular structure, consisting of a benzene ring with one ethyl and two methyl substituents, imparts a unique combination of solvency and reactivity. This compound is also known by several synonyms, including 2,4-Dimethylethylbenzene and 4-Ethyl-1,3-dimethylbenzene.[2][4]

Molecular Structure and Chemical Identity

The structural arrangement of the alkyl groups on the benzene ring is fundamental to the chemical behavior of this compound. The molecule has a molecular formula of C₁₀H₁₄ and a molecular weight of approximately 134.22 g/mol .[][2][4]

The spatial arrangement of the substituents influences its physical properties, such as boiling and melting points, and dictates its reactivity in chemical syntheses, particularly in electrophilic aromatic substitution reactions.

Key Chemical Identifiers:

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, making it a predictable and reliable compound for various applications. It exists as a colorless to nearly colorless clear liquid at room temperature.[5][8]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 134.22 g/mol | [][4] |

| Boiling Point | 186 - 188.4 °C | [2][5][9] |

| Melting Point | -62.88 °C | [5][8] |

| Density | ~0.88 g/cm³ | [][5][7] |

| Refractive Index | 1.5030 - 1.5050 | [5][8] |

| Flash Point | 60 °C | [7][10] |

| Vapor Pressure | 0.848 mmHg at 25°C | [7] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [8] |

Spectroscopic Characterization

The identity and purity of this compound are unequivocally confirmed through various spectroscopic techniques. These analytical methods are indispensable for quality control in both research and industrial settings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The ¹H NMR spectrum shows distinct signals for the aromatic protons and the protons of the ethyl and methyl groups, with characteristic splitting patterns and chemical shifts.[11] The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to C-H stretching in the aromatic ring and alkyl groups, as well as C=C stretching vibrations of the benzene ring. This data is available on the NIST Chemistry WebBook.[13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak corresponding to the molecular weight of the compound (m/z = 134), along with a fragmentation pattern that is characteristic of alkylbenzenes.[13][14]

Authoritative spectral data for this compound can be accessed through public and commercial databases such as the NIST Chemistry WebBook and SpectraBase.[12][13][14]

Chemical Reactivity and Synthesis

As an alkyl-substituted benzene, this compound's reactivity is dominated by the aromatic ring. The alkyl groups are electron-donating, activating the ring towards electrophilic aromatic substitution. This makes it a versatile intermediate in organic synthesis.

A common conceptual pathway for the synthesis of polysubstituted benzenes like this compound is through Friedel-Crafts alkylation reactions. For instance, m-xylene could be ethylated using an ethylating agent (e.g., ethyl halide) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The directing effects of the two methyl groups in m-xylene would guide the incoming ethyl group, although control of isomer distribution can be a challenge in such reactions.

Below is a conceptual workflow for a Friedel-Crafts reaction.

Caption: Conceptual workflow for the synthesis of this compound via Friedel-Crafts Alkylation.

Applications and Industrial Relevance

This compound is primarily utilized as a chemical intermediate and as a component in solvent mixtures.[] Aromatic hydrocarbons, in general, are widely used in the production of coatings, inks, adhesives, and in the rubber industry.[][15] Its specific substitution pattern can be leveraged for the synthesis of more complex molecules in the pharmaceutical and specialty chemicals sectors.

Safety, Handling, and Disposal

As a flammable aromatic hydrocarbon, this compound requires careful handling to mitigate risks.

7.1 Hazard Identification

-

Flammability: It is a flammable liquid and vapor.[6] Vapors can form explosive mixtures with air.[16] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[6]

-

Health Hazards: The substance may cause skin, eye, and respiratory tract irritation.[16][17] Inhalation may lead to central nervous system effects such as dizziness and drowsiness.[16][17]

7.2 Recommended Handling and Storage

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood is essential to avoid inhalation of vapors.[6][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or a face shield, and protective clothing.[16][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] The storage area should be fireproof and separate from strong oxidizing agents and strong acids.[16][17]

-

Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[6][17]

7.3 Disposal

-

Disposal of this compound and its container must be done in accordance with local, regional, national, and international regulations, typically at an approved waste disposal plant.[6]

Conclusion

This compound is a well-characterized aromatic hydrocarbon with a defined set of chemical and physical properties. Its utility as a solvent and chemical intermediate is underpinned by its specific molecular structure. A thorough understanding of its properties, spectroscopic data, and safety protocols, as outlined in this guide, is paramount for its safe and effective use in any research or industrial setting. The provided information, supported by authoritative sources, serves as a robust foundation for professionals working with this compound.

References

-

ChemBK. This compound. [Link]

-

PubChemLite. This compound (C10H14). [Link]

-

NIST. Benzene, 1-ethyl-2,4-dimethyl-. [Link]

-

Airgas. SAFETY DATA SHEET - Flammable Liquid Mixture. [Link]

-

SpectraBase. This compound - 13C NMR Spectrum. [Link]

-

SpectraBase. This compound - Mass Spectrum (GC). [Link]

-

Wikipedia. Xylene. [Link]

-

Inchem.org. ICSC 0085 - m-XYLENE. [Link]

-

ECHA. reaction mass of ethylbenzene and xylene - Registration Dossier. [Link]

-

NIST. Benzene, 4-ethyl-1,2-dimethyl-. [Link]

-

ResearchGate. The chemical structure of o-xylene, m-xylene, p-xylene, and ethylbenzene. [Link]

-

Organic Syntheses. PREPARATION OF ETHYL 4-METHYLBENZOATE. [Link]

- Google Patents.

-

Quora. What is the reaction to make meta-xylene from benzene?. [Link]

Sources

- 2. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Xylene - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. 874-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound | 874-41-9 [chemnet.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. This compound CAS#: 874-41-9 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. This compound(874-41-9) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Benzene, 1-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Top Industrial Uses of Xylene: From Paints to Petrochemicals [elchemy.com]

- 16. ICSC 0085 - m-XYLENE [inchem.org]

- 17. fishersci.com [fishersci.com]

- 18. airgas.com [airgas.com]

An In-depth Technical Guide to the Synthesis of 4-Ethyl-m-xylene from Ethylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Ethyl-m-xylene, a valuable dialkylbenzene intermediate, starting from ethylbenzene. The synthesis of a specific polysubstituted aromatic isomer like this compound presents significant regioselectivity challenges. This document explores the primary viable routes, focusing on the principles of electrophilic aromatic substitution and shape-selective catalysis. We delve into the mechanistic underpinnings of direct methylation of ethylbenzene via Friedel-Crafts alkylation, transalkylation strategies, and the critical role of zeolite catalysts in directing isomer distribution. Methodologies are detailed with an emphasis on the causality behind experimental choices, providing field-proven insights for laboratory and process development applications.

Introduction: The Challenge of Regioselective Synthesis

This compound (1-ethyl-2,4-dimethylbenzene) is an aromatic hydrocarbon with applications as a solvent and a key intermediate in the synthesis of fine chemicals and specialized polymers.[1][2] Its synthesis, however, is not straightforward. The primary challenge lies in controlling the position of incoming substituents on an already substituted benzene ring.

Starting from ethylbenzene, the introduction of two methyl groups requires navigating the complex directing effects of the existing ethyl group and the first-added methyl group. The ethyl group is an ortho, para-director. Therefore, direct methylation of ethylbenzene would be expected to yield a mixture of isomers, including 2-ethyltoluene, 4-ethyltoluene, and subsequently, a complex mixture of ethylxylene isomers upon further methylation. Isolating the desired this compound from this mixture is often impractical due to very close boiling points.

This guide will focus on scientifically sound strategies that leverage advanced catalytic systems to overcome these selectivity challenges. The two most plausible pathways originating from ethylbenzene are:

-

Transalkylation: The reaction of ethylbenzene with a methyl-group donor, such as toluene or trimethylbenzene, over a suitable catalyst.

-

Direct Methylation: A Friedel-Crafts alkylation of ethylbenzene using a methylating agent, where isomer control is achieved through shape-selective catalysis.

An alternative, often more direct, approach is the ethylation of m-xylene . While not starting from ethylbenzene, this pathway is discussed for its comparative value and relevance in achieving the target molecule.

Pathway 1: Transalkylation of Ethylbenzene

Transalkylation is a process involving the transfer of an alkyl group from one aromatic molecule to another.[3] In the context of petrochemical refining, it is a vital reaction for converting overproduced aromatics like toluene into higher-demand products like benzene and xylenes.[4][5] This principle can be adapted for the synthesis of ethylxylenes.

Mechanistic Principles

The core reaction involves the reaction of ethylbenzene with a methyl donor, typically toluene, over an acid catalyst. The process is driven by equilibrium and can be represented as:

C₆H₅CH₂CH₃ (Ethylbenzene) + C₆H₅CH₃ (Toluene) ⇌ C₆H₄(CH₂CH₃)(CH₃) (Ethyltoluene) + C₆H₆ (Benzene)

This initial reaction produces ethyltoluene. A subsequent transalkylation or a disproportionation reaction involving ethylbenzene and a methyl source is required to generate ethylxylenes. A more direct approach within this family of reactions is the disproportionation of ethyltoluene or the reaction of ethylbenzene with trimethylbenzene.

The mechanism proceeds via an electrophilic aromatic substitution pathway on the catalyst's acid sites. A proton from the catalyst protonates an aromatic ring, facilitating the cleavage of an alkyl group to form a carbocation, which then alkylates another aromatic molecule.

The Critical Role of Zeolite Catalysts

Traditional Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are effective but suffer from issues with waste disposal, corrosion, and a lack of regioselectivity. Modern transalkylation processes predominantly use solid acid catalysts, particularly zeolites.[4]

Zeolites, such as ZSM-5, are crystalline aluminosilicates with a well-defined microporous structure. Their catalytic activity stems from Brønsted acid sites within these pores. The key advantage of zeolites is their ability to impart shape selectivity .[2][6]

-

Reactant Selectivity: Only molecules that can fit into the catalyst pores can react.

-

Product Selectivity: Only products of a certain size and shape can diffuse out of the pores.

-

Transition-State Selectivity: Reactions are prevented if the required transition state is too large to form within the pores.

For the synthesis of this compound, a medium-pore zeolite like ZSM-5 is ideal. Its channel structure is large enough to allow entry of reactants like ethylbenzene and toluene but can influence the formation and diffusion of the resulting ethylxylene isomers, potentially favoring the formation of less bulky isomers.[7]

Experimental Protocol: Transalkylation of Ethylbenzene with Toluene

This protocol provides a generalized procedure for a vapor-phase transalkylation reaction in a fixed-bed reactor system.

Objective: To generate a stream of C8 and C9 aromatics, including ethylxylenes, from ethylbenzene and toluene.

Materials:

-

Ethylbenzene (≥99%)

-

Toluene (≥99%)

-

H-ZSM-5 Zeolite Catalyst (Si/Al ratio ~25-50)

-

High-purity Nitrogen (for purging)

-

High-purity Hydrogen (as carrier gas)

Equipment:

-

Fixed-bed continuous flow reactor (e.g., stainless steel tube)

-

Tube furnace with temperature controller

-

Mass flow controllers for gases

-

High-performance liquid chromatography (HPLC) pump for liquid feed

-

Back-pressure regulator

-

Condenser and product collection system

-

Gas chromatograph (GC) with a flame ionization detector (FID) for analysis

Procedure:

-

Catalyst Preparation: Load the reactor with a known amount (e.g., 2.0 g) of H-ZSM-5 catalyst, supported by quartz wool.

-

Catalyst Activation: Heat the catalyst bed to 500°C under a flow of dry nitrogen for 2 hours to remove adsorbed water. Then, switch to a hydrogen flow and maintain for 1 hour.

-

Reaction Execution:

-

Cool the reactor to the desired reaction temperature (e.g., 400°C).

-

Set the system pressure using the back-pressure regulator (e.g., 20 bar).

-

Introduce the hydrogen carrier gas at a specific flow rate.

-

Pump the liquid feed mixture of ethylbenzene and toluene (e.g., 1:1 molar ratio) into a vaporizer before it enters the reactor. The liquid flow rate is set to achieve a desired Weight Hourly Space Velocity (WHSV), for instance, 5 h⁻¹.

-

-

Product Collection & Analysis:

-

The reactor effluent is cooled in a condenser, and the liquid product is collected in a chilled trap.

-

Non-condensable gases are vented after passing through the back-pressure regulator.

-

Samples of the liquid product are taken periodically and analyzed by GC to determine the conversion of reactants and the selectivity to various products, including benzene, xylenes, and the target ethylxylene isomers.

-

Data & Expected Outcome

The transalkylation of ethylbenzene and toluene will produce a complex mixture. The primary products will be benzene and xylenes. Ethyltoluenes and ethylxylenes will also be formed.

| Parameter | Typical Range | Rationale |

| Temperature | 350 - 480 °C | Balances reaction rate against catalyst coking and side reactions. |

| Pressure | 10 - 30 bar | Maintains vapor phase and influences reaction equilibrium. |

| H₂/Hydrocarbon Ratio | 2 - 5 (molar) | Suppresses coke formation and prolongs catalyst life. |

| WHSV | 2 - 10 h⁻¹ | Controls reactant conversion; lower WHSV leads to higher conversion but may increase side reactions. |

The challenge with this pathway is that it does not directly and selectively produce this compound. The product stream will contain a mixture of isomers that requires a sophisticated separation process.

Pathway 2: Shape-Selective Direct Methylation of Ethylbenzene

A more targeted approach is the direct methylation of ethylbenzene using a methylating agent in a Friedel-Crafts alkylation reaction.[8] The success of this pathway hinges entirely on the use of a shape-selective catalyst to control the position of methylation.

Friedel-Crafts Alkylation: Mechanism and Challenges

The Friedel-Crafts reaction involves an electrophilic attack on the aromatic ring.[9] Using a methylating agent like methyl chloride (CH₃Cl) and a Lewis acid catalyst (AlCl₃), an electrophile (CH₃⁺ or a polarized complex) is generated, which then attacks the ethylbenzene ring.[10]

Caption: Generalized mechanism for Friedel-Crafts methylation.

The primary issue is selectivity. The ethyl group directs incoming electrophiles to the ortho and para positions. The first methylation would yield 2-ethyltoluene and 4-ethyltoluene. The second methylation becomes even more complex, as both the ethyl and methyl groups influence the position of the next substitution. Without catalytic control, a statistical mixture of isomers is unavoidable.

Zeolite-Catalyzed Methylation with Methanol

A greener and more selective alternative to traditional Friedel-Crafts chemistry is the use of methanol as a methylating agent over a zeolite catalyst like H-ZSM-5.[11] Methanol is activated on the catalyst's acid sites to form a reactive methylating species.

The shape-selective properties of the zeolite are paramount here. By modifying the zeolite, for instance by tuning the Si/Al ratio or partially blocking external acid sites (a technique known as passivation), the catalyst can be engineered to favor the formation of a specific isomer.[12] Acid sites on the external surface of the zeolite crystal are non-selective and lead to a mixture of products. By deactivating these external sites (e.g., via silanization), the reaction is forced to occur within the constrained pore structure, enhancing selectivity for the isomer that has the most favorable diffusion characteristics, often the para isomer.[13]

While achieving high selectivity for this compound is exceptionally challenging, this approach offers the most promising route starting from ethylbenzene. It may require a catalyst specifically designed to accommodate the transition state leading to this particular isomer.

Alternative Pathway: Ethylation of m-Xylene

For completeness, it is crucial to consider the most direct, albeit different, synthesis route: the ethylation of m-xylene.[1]

Caption: Ethylation of m-xylene pathway.

In m-xylene, the two methyl groups direct the incoming ethyl group. The possible positions for substitution are 2, 4, and 5.

-

Position 4: This position is activated by both methyl groups (ortho to one, para to the other) and is sterically accessible. This leads to the desired This compound .

-

Position 2: This position is sterically hindered by being flanked by two methyl groups.

-

Position 5: This position is equivalent to position 4 due to symmetry.

Therefore, the Friedel-Crafts ethylation of m-xylene, especially over a shape-selective zeolite catalyst, would strongly favor the formation of this compound over the more sterically hindered 2-Ethyl-m-xylene. This pathway is often the most practical industrial method for producing this specific isomer.

Purification and Analysis

Regardless of the synthetic pathway, the product will likely be a mixture containing the desired isomer, other ethylxylene isomers, unreacted starting materials, and byproducts like diethylbenzenes.[14] The boiling points of C10 aromatic isomers are extremely close, making simple distillation ineffective.

Purification Strategy:

-

Fractional Distillation: To remove lighter components (benzene, toluene) and heavier components (trialkylbenzenes, etc.).

-

Preparative Chromatography: For laboratory-scale purification, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) is the most effective method for isolating high-purity this compound.

-

Selective Adsorption: On an industrial scale, processes similar to Parex, which uses selective adsorption on molecular sieves to separate xylene isomers, could be adapted.

Analytical Methods:

-

Gas Chromatography (GC): The primary tool for determining the composition of the product mixture. A high-resolution capillary column is required to separate the close-boiling isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and identifying the substitution pattern on the aromatic ring.[15]

-

Mass Spectrometry (MS): Used in conjunction with GC (GC-MS) to confirm the molecular weight of the products and aid in their identification.

Conclusion

The synthesis of this compound from ethylbenzene is a significant challenge due to the difficulty of controlling regioselectivity in electrophilic aromatic substitution. While direct methylation is theoretically possible, it requires a highly sophisticated, shape-selective catalyst that can overcome the natural directing effects of the substituents to favor the specific meta-relationship required.

A more industrially feasible approach involving ethylbenzene as a feedstock is transalkylation , which generates a mixed aromatic stream from which ethylxylenes can be separated. However, the most direct and selective route to pure this compound is the ethylation of m-xylene , where the directing effects of the methyl groups and steric hindrance naturally favor the formation of the desired product.

For researchers and drug development professionals, understanding these pathways is critical for sourcing or synthesizing this specific intermediate. The choice of pathway depends on the available feedstock, the required purity, and the scale of the synthesis, with zeolite-based catalysis being the key enabling technology in all modern approaches.

References

-

Taylor & Francis. (n.d.). Transalkylation – Knowledge and References. Retrieved from [Link]

- Venuto, P. B., & Landis, P. S. (1966). Isomerization of the diethylbenzenes using zeolite catalysts.

-

Request PDF. (n.d.). High suppression of the formation of ethylbenzene in benzene alkylation with methanol over ZSM-5 catalyst modified by platinum. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylbenzenes. Retrieved from [Link]

-

Request PDF. (2025, October 18). Ethylbenzene Production via Benzene Alkylation: Tailoring Diffusion and Acidity in ZSM-5 Zeolite Nanosheets. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Transalkylation. Retrieved from [Link]

-

Chegg. (n.d.). Friedel-Crafts alkylation of ethyl benzene to give 1,4- diethylbenzene. Show all arrow pushing. b. Retrieved from [Link]

-

SIE NEFTEHIM, LLC. (n.d.). Aromatics Transalkylation. Retrieved from [Link]

-

SciSpace. (n.d.). Alkylation of Ethylbenzene with Ethanol with Different Modified Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). RU1826964C - Method of synthesis of diethylbenzene and benzene isomers mixture.

- Google Patents. (n.d.). US3715408A - Separation of diethylbenzene isomers by distillation and dehydrogenation.

-

Taylor & Francis. (n.d.). Diethylbenzenes – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of spherical nano-ZSM-5 zeolite with intergranular mesoporous for alkylation of ethylbenzene with ethanol to produce m-diethylbenzene. Retrieved from [Link]

-

SpringerLink. (n.d.). Selective zeolite catalyst for alkylation of benzene with ethylene to produce ethylbenzene. Retrieved from [Link]

-

Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). MECHANISM OF TRANSALKYLATION OF ETHYLBENZENE. Retrieved from [Link]

-

SciSpace. (n.d.). Catalysis by shape selective zeolites-science and technology. Retrieved from [Link]

-

MDPI. (n.d.). Highly Selective Transformation of CO2 + H2 into Para-Xylene via a Bifunctional Catalyst Composed of Cr2O3 and Twin-Structured ZSM-5 Zeolite. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Request PDF. (2025, August 7). Shape-selective synthesis of para-xylene through tandem CO2 hydrogenation and toluene methylation over ZnCeZrO /MCM-22 catalyst. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). m-Xylene. Retrieved from [Link]

-

YouTube. (2025, February 5). What Is Shape Selective Catalysis Class 12? - Chemistry For Everyone. Retrieved from [Link]

Sources

- 1. m-Xylene - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Transalkylation - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Aromatics Transalkylation | SIE NEFTEHIM, LLC [nefthim.com]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. mt.com [mt.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Diethylbenzenes - Wikipedia [en.wikipedia.org]

- 15. This compound(874-41-9) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 4-Ethyl-m-xylene for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Ethyl-m-xylene (CAS No. 874-41-9), a substituted aromatic hydrocarbon with applications in solvents, coatings, and as a chemical intermediate.[] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound using modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but also the rationale behind the experimental choices and a detailed interpretation of the results.

Molecular Structure and Spectroscopic Overview

This compound, also known as 1-ethyl-2,4-dimethylbenzene, possesses a molecular formula of C₁₀H₁₄ and a molecular weight of 134.22 g/mol .[2] Its structure, featuring an ethyl group and two methyl groups on a benzene ring, gives rise to a unique spectroscopic fingerprint that is invaluable for its identification and characterization. This guide will systematically dissect this fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique proton and carbon atom.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol:

A ¹H NMR spectrum of this compound is typically acquired by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid interference from solvent protons.[3] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). The spectrum is recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument, to ensure adequate signal dispersion and resolution.[4]

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents. The chemical shifts (δ), multiplicities (splitting patterns), and integration values are key to assigning each signal.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.1 | Multiplet | 3H | Aromatic protons (H-3, H-5, H-6) |

| ~2.6 | Quartet | 2H | Methylene protons (-CH₂-) of the ethyl group |

| ~2.3 | Singlet | 6H | Methyl protons (-CH₃) at positions 2 and 4 |

| ~1.2 | Triplet | 3H | Methyl protons (-CH₃) of the ethyl group |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Causality Behind the Assignments:

-

Aromatic Protons (H-3, H-5, H-6): The protons on the benzene ring are deshielded due to the ring current effect and therefore resonate at a higher chemical shift (downfield). The substitution pattern leads to a complex multiplet for the three aromatic protons.

-

Methylene Protons (-CH₂-): The methylene protons of the ethyl group are adjacent to the aromatic ring, which deshields them to a certain extent. They appear as a quartet due to spin-spin coupling with the three neighboring methyl protons (n+1 rule, where n=3).

-

Aromatic Methyl Protons (-CH₃): The two methyl groups attached directly to the aromatic ring are in similar chemical environments and thus appear as a single, sharp singlet.

-

Ethyl Methyl Protons (-CH₃): The methyl protons of the ethyl group are the most shielded (upfield) as they are furthest from the electron-withdrawing aromatic ring. They appear as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, where n=2).

DOT Script for ¹H NMR Assignments:

Caption: Relationship between the structure of this compound and its ¹H NMR signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The ¹³C NMR spectrum is acquired under similar conditions as the ¹H NMR, using a deuterated solvent like CDCl₃.[3] Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

Due to the molecule's symmetry, the ten carbon atoms of this compound give rise to eight distinct signals in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~144 | C-1 (quaternary, attached to ethyl) |

| ~136 | C-2 (quaternary, attached to methyl) |

| ~135 | C-4 (quaternary, attached to methyl) |

| ~130 | C-5 (aromatic CH) |

| ~129 | C-6 (aromatic CH) |

| ~126 | C-3 (aromatic CH) |

| ~25 | -CH₂- (ethyl group) |

| ~21 | Ar-CH₃ (at C-4) |

| ~19 | Ar-CH₃ (at C-2) |

| ~15 | -CH₂-CH₃ (ethyl group) |

Note: The exact chemical shifts can vary slightly. The assignments are based on typical chemical shift ranges for substituted benzenes.[5]

Causality Behind the Assignments:

-

Aromatic Carbons: The carbons of the benzene ring resonate in the downfield region (120-150 ppm). Quaternary carbons (C-1, C-2, and C-4) generally show weaker signals.[6] The specific chemical shifts are influenced by the electronic effects of the alkyl substituents.

-

Alkyl Carbons: The carbons of the ethyl and methyl groups are shielded and appear in the upfield region of the spectrum. The methylene carbon of the ethyl group is slightly more deshielded than the methyl carbons due to its proximity to the aromatic ring.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

Experimental Protocol:

The IR spectrum of this compound, being a liquid at room temperature, is conveniently obtained using the neat liquid technique.[2] A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, requiring only a small drop of the sample.

Data Interpretation:

The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretching |

| ~2960-2850 | Strong | Aliphatic C-H stretching (in ethyl and methyl groups) |

| ~1615, 1500 | Medium-Strong | Aromatic C=C stretching |

| ~1460 | Medium | C-H bending (in -CH₂- and -CH₃) |

| ~875, 820 | Strong | Aromatic C-H out-of-plane bending (indicative of 1,2,4-trisubstitution) |

Note: The exact peak positions and intensities can vary.

Causality Behind the Assignments:

-

C-H Stretching: The absorption bands above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while the strong bands below 3000 cm⁻¹ are due to C-H bonds with sp³ hybridized carbons (aliphatic).

-

C=C Stretching: The peaks in the 1615-1500 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

-

C-H Bending: The band around 1460 cm⁻¹ arises from the scissoring and bending vibrations of the aliphatic C-H bonds.

-

Out-of-Plane Bending: The strong absorptions in the fingerprint region (below 1000 cm⁻¹) are particularly diagnostic for the substitution pattern on the benzene ring. The bands around 875 and 820 cm⁻¹ are characteristic of a 1,2,4-trisubstituted benzene ring.

DOT Script for IR Vibrational Modes:

Caption: Key vibrational modes of this compound observed in the IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Experimental Protocol:

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z).

Data Interpretation:

The mass spectrum provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 134 | Moderate | [M]⁺ (Molecular ion) |

| 119 | High | [M - CH₃]⁺ |

| 105 | Very High (Base Peak) | [M - C₂H₅]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Note: The relative intensities can vary between instruments.

Causality Behind the Fragmentation Pattern:

-

Molecular Ion (m/z 134): The peak at m/z 134 corresponds to the intact molecule with one electron removed, confirming the molecular weight of this compound.[7]

-

Loss of a Methyl Group (m/z 119): A common fragmentation pathway for alkylbenzenes is the cleavage of a C-C bond beta to the aromatic ring. In this case, the loss of a methyl radical from the ethyl group results in a stable benzylic carbocation at m/z 119.

-

Loss of an Ethyl Group (m/z 105): The most favorable fragmentation is the benzylic cleavage leading to the loss of an ethyl radical. This results in the formation of a highly stable dimethylbenzyl cation at m/z 105, which is often the base peak in the spectrum.[8]

-

Tropylium Ion (m/z 91): The peak at m/z 91 is a common feature in the mass spectra of alkylbenzenes and is attributed to the formation of the very stable tropylium ion through rearrangement.

DOT Script for Mass Spectrometry Fragmentation:

Caption: Proposed fragmentation pathway for this compound in mass spectrometry.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed carbon-hydrogen framework provided by NMR to the functional group information from IR and the molecular weight and fragmentation pattern from MS. This guide serves as a valuable resource for scientists and researchers, enabling the confident identification and characterization of this important chemical compound.

References

-

PubChem. (n.d.). 1-Ethyl-2,4-dimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-ethyl-2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Wiley-VCH GmbH. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dimethyl-4-ethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-ethyl-2,4-dimethyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Wiley-VCH GmbH. Retrieved from [Link]

-

Gomez, R. J. B., & Pacheco-Londoño, L. C. (2018). Quantitative Analysis of Xylene Mixtures Using a Handheld Raman Spectrometer. In ACS Symposium Series (Vol. 1287, pp. 109–125). American Chemical Society. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). 1-ethyl-2,4-dimethylbenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzene, 1-ethyl-2,3-dimethyl- - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Retrieved from [Link]

-

Clark, J. (n.d.). C-13 NMR spectrum of 1,4-dimethylbenzene. Doc Brown's Chemistry. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Clark, J. (n.d.). H-1 proton nmr spectrum of 1,4-dimethylbenzene. Doc Brown's Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

University of Florida. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2,4-dimethyl-1-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 4-ethyl-1,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-ethyl-1,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-ethyl-3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Anwar, S. (2024, March 24). How many peaks are there in the 13C NMR spectrum of 1,4 dimethylbenzene|NMR|AQA A Level|Saad Anwar [Video]. YouTube. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0059810). Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 1,2-Dimethyl-4-ethylbenzene (FDB007614). Retrieved from [Link]

-

PubChem. (n.d.). CID 159959340. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Ramalingam, S., & Periandy, S. (2016). Vibrational, electronic, spectroscopic properties, and NBO analysis of p-xylene, 3,6-difluoro-p-xylene, 3,6-dichloro-p-xylene and 3,6-dibromo-pxylene: DFT study. Journal of Taibah University for Science, 10(6), 846–861. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 2. Benzene, 1-ethyl-2,4-dimethyl- | C10H14 | CID 13403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzene, 1-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to 1,3-Dimethyl-4-ethylbenzene (CAS 874-41-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-4-ethylbenzene, also known by its common synonym 4-Ethyl-m-xylene, is an aromatic hydrocarbon with the CAS number 874-41-9. Structurally, it consists of a benzene ring substituted with two methyl groups and one ethyl group. This compound is a colorless liquid at room temperature with a characteristic sweet, aromatic odor. While not a common scaffold in final drug products, its properties as a non-polar solvent and a versatile chemical intermediate make it a relevant substance in the broader landscape of organic synthesis and chemical manufacturing. This guide provides a comprehensive overview of its physicochemical properties, hazards, handling protocols, and its role as a foundational building block in chemical synthesis.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application and safe handling. 1,3-Dimethyl-4-ethylbenzene is a non-polar substance, which dictates its solubility primarily in organic solvents and its immiscibility with water. Its moderate boiling point and low vapor pressure are key considerations for its use in industrial applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ | |

| Molecular Weight | 134.22 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Odor | Sweet, aromatic | |

| Melting Point | -62.88 °C | |

| Boiling Point | 186 °C | |

| Density | 0.88 g/cm³ | |

| Refractive Index | 1.5030-1.5050 | |

| Flash Point | 60 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| Vapor Pressure | Low |

Applications in Chemical Synthesis

While direct applications in drug development are not widely documented, 1,3-Dimethyl-4-ethylbenzene serves as a valuable intermediate in organic synthesis. Its primary utility lies in its role as a starting material for the production of other chemicals. The reactivity of the aromatic ring and the benzylic positions of the alkyl groups allow for a variety of chemical transformations.

Potential synthetic transformations include:

-

Oxidation: The alkyl groups can be oxidized to carboxylic acids, which are common functional groups in pharmacologically active molecules.

-

Halogenation: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, to introduce functional handles for further derivatization.

-

Nitration and Reduction: Nitration of the aromatic ring followed by reduction to an amine provides a pathway to anilines, which are key building blocks in many pharmaceuticals.

The compound's non-polar nature also makes it a suitable solvent for certain reactions involving other non-polar reagents.

Analytical Methodologies

For researchers working with 1,3-Dimethyl-4-ethylbenzene, High-Performance Liquid Chromatography (HPLC) is a suitable technique for analysis and separation. A reverse-phase (RP) HPLC method using an acetonitrile and water mobile phase can be employed. For applications requiring mass spectrometry (MS) detection, the use of formic acid in the mobile phase is recommended over phosphoric acid to ensure compatibility. This method is scalable and can be adapted for preparative separation to isolate impurities.

Hazards and Toxicological Profile

A thorough understanding of the hazards associated with a chemical is paramount for ensuring laboratory safety. 1,3-Dimethyl-4-ethylbenzene is classified as a flammable liquid and presents several health hazards.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness. |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child. |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways. |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects. |

Toxicological Summary

-

Inhalation: Inhalation of vapors may cause respiratory irritation, headache, dizziness, and drowsiness. High concentrations can lead to central nervous system depression.

-

Skin Contact: Causes skin irritation, which may manifest as redness, pain, and dryness. Prolonged or repeated contact can lead to dermatitis.

-

Eye Contact: Causes serious eye irritation, including redness and pain.

-

Ingestion: Ingestion can be fatal if the substance is aspirated into the lungs.

Safe Handling and Experimental Protocols

Given its flammable and hazardous nature, strict adherence to safety protocols is essential when working with 1,3-Dimethyl-4-ethylbenzene.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in situations with a higher risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge should be used.

Handling and Storage

-

Ventilation: Always handle this chemical in a well-ventilated area to minimize inhalation of vapors.

-

Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use explosion-proof electrical equipment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Grounding: Ground and bond containers when transferring material to prevent static discharge.

Spill and Emergency Procedures

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Contain the spill and prevent it from entering drains or waterways.

-

Fire: Use dry chemical, foam, or carbon dioxide extinguishers. Do not use a direct stream of water, as it may spread the fire.

Workflow for Safe Handling of 1,3-Dimethyl-4-ethylbenzene

Caption: A flowchart outlining the necessary steps for the safe handling of 1,3-Dimethyl-4-ethylbenzene, from preparation to cleanup and emergency response.

Disposal and Environmental Considerations

Dispose of 1,3-Dimethyl-4-ethylbenzene and any contaminated materials in accordance with local, state, and federal regulations. Do not allow this chemical to enter the environment. It is toxic to aquatic life with long-lasting effects.

Conclusion

1,3-Dimethyl-4-ethylbenzene (CAS 874-41-9) is a flammable and hazardous aromatic hydrocarbon that serves as a useful intermediate in chemical synthesis. While not a prominent feature in final pharmaceutical products, its utility as a building block and solvent makes it a compound of interest for researchers and scientists in synthetic chemistry. A comprehensive understanding of its physicochemical properties and strict adherence to safety protocols are essential for its responsible use in a research and development setting.

References

-

SIELC Technologies. 1,3-Dimethyl-4-ethylbenzene. [Link]

-

Aromatic Solvent-104-104B Safety Data Sheet. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-ethyl-2,4-dimethyl- (CAS 874-41-9). [Link]

-

EZGC & EZLC Online Software Suite. 1,3-Dimethyl-4-ethylbenzene. [Link]

-

CAS Common Chemistry. 1,3-Dimethyl-4-ethylbenzene. [Link]

-

Molgroup - Chemicals. Xylene. [Link]

-

Byrne & Jones Construction. SAFETY DATA SHEET - Flammable Liquefied Gas Mixture. [Link]

-

Safety Data Sheet(SDS). [Link]

-

Airgas. SAFETY DATA SHEET - Flammable Liquid Mixture. [Link]

-

Continental Industries Group, Inc. Safety Data Sheet - Xylenes. [Link]

An In-depth Technical Guide to 2,4-Dimethylethylbenzene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,4-dimethylethylbenzene, focusing on its chemical and physical properties, synthesis methodologies, key applications, and safety protocols. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound.

Introduction and Nomenclature Clarification

The nomenclature "2,4-dimethylethylbenzene" can be ambiguous and may refer to two different isomers depending on the point of attachment of the ethyl group. For clarity, this guide will primarily focus on 1-ethyl-2,4-dimethylbenzene , which is the most common interpretation of this name in chemical literature and databases. A brief discussion of its isomer, 1-isopropyl-2,4-dimethylbenzene, is also included to prevent any potential confusion.

1-ethyl-2,4-dimethylbenzene is an aromatic hydrocarbon with a benzene ring substituted with one ethyl and two methyl groups at positions 1, 2, and 4, respectively. It is also known by other names such as 4-ethyl-m-xylene.[1]

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of 2,4-dimethylethylbenzene is essential for its application in research and industrial processes.

Molecular Formula and Weight

The chemical and physical characteristics of 1-ethyl-2,4-dimethylbenzene are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄ | [1][2][3] |

| Molecular Weight | 134.22 g/mol | [1][2] |

| CAS Number | 874-41-9 | [1][2] |

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 186.90 °C at 760 mmHg | [4] |

| Flash Point | 58.90 °C (138.00 °F) TCC | [4] |

| Vapor Pressure | 0.907 mmHg at 25.00 °C (estimated) | [4] |

Synthesis and Manufacturing

The synthesis of 2,4-dimethylethylbenzene can be achieved through various organic reactions. A common laboratory and industrial-scale synthesis involves the Friedel-Crafts alkylation of m-xylene with an ethylating agent.

Friedel-Crafts Alkylation of m-Xylene

This well-established method provides a direct route to 1-ethyl-2,4-dimethylbenzene.

Protocol:

-

Reaction Setup: A solution of m-xylene is prepared in a suitable inert solvent, such as carbon disulfide or nitrobenzene, within a reaction vessel equipped with a stirrer and a cooling system.

-

Catalyst Addition: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is slowly added to the m-xylene solution while maintaining a low temperature to control the reaction rate.

-

Ethylating Agent: An ethylating agent, such as ethyl bromide or ethyl chloride, is then added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to proceed with continuous stirring. The temperature is carefully monitored and controlled to prevent side reactions and polysubstitution.

-

Quenching and Extraction: Upon completion, the reaction is quenched by the slow addition of water or a dilute acid. The organic layer is then separated, washed with a neutralizing agent (e.g., sodium bicarbonate solution) and water, and dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The final product is purified by fractional distillation to isolate 1-ethyl-2,4-dimethylbenzene from any unreacted starting materials and byproducts.

Caption: Friedel-Crafts alkylation workflow for the synthesis of 1-ethyl-2,4-dimethylbenzene.

Applications in Research and Industry

2,4-Dimethylethylbenzene serves as a valuable intermediate and building block in various chemical syntheses.

-

Chemical Intermediate: It is utilized in the synthesis of other organic compounds. For instance, it can be a precursor in the production of specialty chemicals and polymers.

-

Solvent: In some industrial applications, aromatic hydrocarbons like 2,4-dimethylethylbenzene can be used as solvents for various chemical processes.[5]

-

Research Chemical: It is used in research and development for creating new molecules and materials.

Analytical Characterization

Several analytical techniques are employed to confirm the identity and purity of 2,4-dimethylethylbenzene.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for identifying and quantifying 2,4-dimethylethylbenzene. The retention time in the gas chromatogram and the mass spectrum provide a definitive identification.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure, confirming the positions of the ethyl and methyl groups on the benzene ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the aromatic C-H and C=C bonds.[2]

Safety and Handling

Proper handling and storage of 2,4-dimethylethylbenzene are crucial to ensure laboratory safety.

Hazard Identification

-

Flammability: It is a flammable liquid and vapor.[7] Keep away from heat, sparks, open flames, and other ignition sources.[7][8]

-

Health Hazards: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[9][10]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9][10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][8]

-

Handling: Avoid breathing vapors.[9] Wash hands thoroughly after handling.[7][9] Do not eat, drink, or smoke when using this product.[7][9][11]

The Isomer: 1-Isopropyl-2,4-dimethylbenzene

It is important to distinguish 1-ethyl-2,4-dimethylbenzene from its isomer, 1-isopropyl-2,4-dimethylbenzene (also known as 4-isopropyl-m-xylene).

| Property | 1-ethyl-2,4-dimethylbenzene | 1-isopropyl-2,4-dimethylbenzene |

| Chemical Formula | C₁₀H₁₄ | C₁₁H₁₆[12] |

| Molecular Weight | 134.22 g/mol | 148.24 g/mol [12] |

| CAS Number | 874-41-9 | 4706-89-2[12] |

| Synonyms | This compound[1] | 4-Isopropyl-m-xylene, 2,4-Dimethylcumene[12] |

The presence of an isopropyl group instead of an ethyl group results in a different molecular weight and distinct physical and chemical properties. Researchers should carefully verify the CAS number and molecular formula to ensure they are working with the correct compound.

Conclusion

1-ethyl-2,4-dimethylbenzene is a significant aromatic hydrocarbon with well-defined properties and important applications in chemical synthesis. A thorough understanding of its characteristics, synthesis, and safe handling procedures is essential for its effective and safe utilization in scientific and industrial settings. The potential for isomeric confusion necessitates careful attention to nomenclature and identifying information such as the CAS number.

References

-

National Institute of Standards and Technology (NIST). Benzene, 2,4-dimethyl-1-(1-methylethyl)-. In: NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology (NIST). Benzene, 1-ethyl-2,4-dimethyl-. In: NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. Showing metabocard for 2,4-Dimethyl-1-(1-methylethyl)-benzene (HMDB0061810). [Link]

-

Cheméo. Chemical Properties of Benzene, 2,4-diethyl-1-methyl- (CAS 1758-85-6). [Link]

-

Greenbook. DREXEL 2,4-DB DMA 175. [Link]

-

Airgas. SAFETY DATA SHEET. [Link]

-

Airgas. SAFETY DATA SHEET. [Link]

-

PubChem. Benzene, 2,4-dimethyl-1-(1-methylethyl)-. [Link]

-

PubChem. CID 159959340. [Link]

-

National Institute of Standards and Technology (NIST). Benzene, 2,4-dimethyl-1-(1-methylethyl)- Phase change data. In: NIST Chemistry WebBook. [Link]

-

The Good Scents Company. 2-ethyl-1,4-dimethyl benzene. [Link]

-

Cheméo. Chemical Properties of Benzene, 2-ethyl-1,4-dimethyl- (CAS 1758-88-9). [Link]

-

PubChem. Benzene, 1-ethyl-2,4-dimethyl-. [Link]

-

National Institute of Standards and Technology (NIST). Benzene, 2-ethyl-1,4-dimethyl-. In: NIST Chemistry WebBook. [Link]

- Google Patents. A process for producing 4-(4-halo-1-oxybutyl)-alpha,alpha-dimethylbenzene acetic acid or alkyl esters thereof.

-

National Center for Biotechnology Information. Toxicological Profile for Ethylbenzene. [Link]

-

LookChem. Cas 1985-64-4,Benzene, 2-(1,1-dimethylethyl). [Link]

-

Quick Company. A Process For Preparing 2,4 Dimethylthiophenol. [Link]

-

U.S. Environmental Protection Agency (EPA). Benzene, 2,4-dimethyl-1-(1-methylethyl)- - Substance Details. [Link]

Sources

- 1. Benzene, 1-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 2. Benzene, 1-ethyl-2,4-dimethyl- | C10H14 | CID 13403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 2-ethyl-1,4-dimethyl- [webbook.nist.gov]

- 4. 2-ethyl-1,4-dimethyl benzene, 1758-88-9 [thegoodscentscompany.com]

- 5. Cas 1985-64-4,Benzene, 2-(1,1-dimethylethyl)-1,3-dimethyl- | lookchem [lookchem.com]

- 6. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. airgas.com [airgas.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. fishersci.com [fishersci.com]

- 11. kpb.co.kr [kpb.co.kr]

- 12. Benzene, 2,4-dimethyl-1-(1-methylethyl)- [webbook.nist.gov]

An In-depth Technical Guide to the Isomers of Ethylxylene

Abstract

Ethylxylene, an aromatic hydrocarbon with the molecular formula C₁₀H₁₄, exists as three primary structural isomers: 2-ethyl-m-xylene, 2-ethyl-p-xylene, and 3-ethyl-o-xylene. While sharing the same molecular weight, their distinct substitution patterns on the benzene ring confer unique physicochemical properties, spectroscopic signatures, and reactivity profiles. This technical guide provides a comprehensive analysis of these isomers, tailored for researchers, scientists, and drug development professionals. It covers their structural elucidation, comparative physical properties, detailed spectroscopic characterization, synthesis and separation methodologies, and toxicological profiles. The objective is to furnish a foundational resource that supports advanced research, process development, and safety assessment in fields where these compounds are utilized.

Introduction and Isomeric Landscape

The term "ethylxylene" refers to a group of aromatic hydrocarbons where a benzene ring is substituted with one ethyl group and two methyl groups. These compounds are structurally related to the more common xylenes (dimethylbenzenes) and ethylbenzene. The relative positions of these three alkyl substituents give rise to three distinct isomers, each with a unique chemical identity and CAS number. Understanding the specific characteristics of each isomer is critical, as their physical properties and chemical behaviors are not interchangeable. Commercial xylene mixtures often contain ethylbenzene and the three xylene isomers (ortho, meta, and para), which are C₈H₁₀ aromatic hydrocarbons.[1][2] Ethylxylenes, being C₁₀H₁₄ hydrocarbons, represent a further alkylated form.

The separation of these closely related isomers is a significant challenge in industrial chemistry due to their similar boiling points, a common issue shared with their parent xylene isomers.[3][4] This guide will focus on the three primary isomers of ethylxylene, providing the in-depth technical data required for their identification, separation, and safe handling in a laboratory and industrial context.

Molecular Structure and Nomenclature

The three structural isomers of ethylxylene are defined by the substitution pattern on the benzene ring. Their systematic IUPAC names are derived by numbering the ring to give the substituents the lowest possible locants.

-

3-Ethyl-o-xylene (1-ethyl-2,3-dimethylbenzene): An ethyl group is positioned adjacent to two contiguous methyl groups on the benzene ring.

-

2-Ethyl-p-xylene (2-ethyl-1,4-dimethylbenzene): The methyl groups are in a para configuration (positions 1 and 4), with the ethyl group at position 2.[5]

-

2-Ethyl-m-xylene (2-ethyl-1,3-dimethylbenzene): The methyl groups are in a meta configuration (positions 1 and 3), with the ethyl group at position 2.[6]

Caption: Molecular structures of the three primary isomers of ethylxylene.

Comparative Physicochemical Properties

The subtle differences in molecular structure, particularly symmetry, lead to variations in the physical properties of the ethylxylene isomers. These properties are crucial for designing separation processes like fractional distillation and for predicting their behavior as solvents.

| Property | 3-Ethyl-o-xylene | 2-Ethyl-p-xylene | 2-Ethyl-m-xylene |

| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ |

| Molecular Weight | 134.22 g/mol [7] | 134.22 g/mol [5] | 134.22 g/mol [6] |

| CAS Number | 933-98-2[7] | 1758-88-9[5] | 2870-04-4[6] |

| Boiling Point | ~184-185 °C | ~184 °C | ~182 °C |

| Density | ~0.88 g/cm³ | ~0.87 g/cm³ | ~0.88 g/cm³ |

| IUPAC Name | 1-Ethyl-2,3-dimethylbenzene[7] | 2-Ethyl-1,4-dimethylbenzene[5] | 2-Ethyl-1,3-dimethylbenzene[6] |

Note: Physical property values are approximate and can vary slightly based on the source and experimental conditions. Data compiled from various sources including PubChem.[5][6][7]

The boiling points of the isomers are extremely close, making their separation by conventional distillation highly energy-intensive and inefficient.[3] This challenge has driven the development of alternative separation methods, such as adsorptive separation using specialized materials like zeolites or metal-organic frameworks (MOFs).[8][9]

Spectroscopic Characterization for Isomer Differentiation

Unequivocal identification of each isomer requires spectroscopic analysis. The distinct chemical environment of the protons and carbon atoms in each molecule results in unique spectral fingerprints.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of all three isomers yields a molecular ion (M⁺) peak at m/z = 134, corresponding to the molecular weight. The primary fragmentation pattern involves the benzylic cleavage of the ethyl group, resulting in a prominent peak at m/z = 119 ([M-15]⁺), corresponding to the loss of a methyl radical (•CH₃). This is a characteristic feature for ethyl-substituted aromatic compounds. While the major fragments are similar, subtle differences in the relative intensities of minor fragment ions may be observed, which can be used for differentiation with high-resolution instruments and reference spectra.[5][10]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful tool for distinguishing the isomers. The number of unique carbon signals directly reflects the molecular symmetry.

-

3-Ethyl-o-xylene: Due to its asymmetry, it will exhibit 10 distinct signals in the ¹³C NMR spectrum (6 aromatic, 2 for the ethyl group, and 2 for the methyl groups).

-

2-Ethyl-p-xylene: This isomer also lacks symmetry and will show 10 unique carbon signals.

-

2-Ethyl-m-xylene: Possesses a plane of symmetry, reducing the number of unique carbon signals. It will display 8 distinct signals (5 aromatic, 2 for the ethyl group, and 1 for the two equivalent methyl groups). A ¹³C NMR spectrum is available on SpectraBase for this compound.[6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information based on the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals.

-

Aromatic Region (δ ≈ 6.8-7.2 ppm): The substitution pattern dictates the splitting of the aromatic protons. For example, 2-ethyl-p-xylene will show three distinct aromatic signals, often appearing as singlets or narrow multiplets, corresponding to the three non-equivalent protons on the ring.[5] 3-Ethyl-o-xylene will also show three aromatic proton signals, likely with more complex splitting patterns due to ortho and meta coupling.[7]

-

Ethyl Group (CH₂ and CH₃): The ethyl group will consistently appear as a quartet (CH₂) around δ 2.6 ppm and a triplet (CH₃) around δ 1.2 ppm, due to coupling with each other.

-

Methyl Groups (Ar-CH₃): The chemical shifts of the methyl protons will vary slightly depending on their position on the ring, typically appearing as singlets in the range of δ 2.1-2.4 ppm.

Synthesis and Industrial Separation

Synthesis

Ethylxylenes are typically produced through the electrophilic alkylation of xylenes with an ethylating agent, such as ethylene or ethyl halides, in the presence of an acid catalyst.[11] A common catalyst class for this type of reaction is zeolites, such as HZSM-5.[11] The choice of the starting xylene isomer (o, m, or p) and the reaction conditions can influence the resulting ethylxylene isomer distribution. However, isomerization and transalkylation are common side reactions that lead to a mixture of products.[11]

Industrial Separation

The separation of C₈ and higher aromatic isomers is a cornerstone of the petrochemical industry.[8] Given the close boiling points of ethylxylene isomers, the primary industrial methods for separation are analogous to those used for p-xylene production:

-

Adsorptive Separation: This is the most common technique, often employing simulated moving bed (SMB) chromatography.[12] The process relies on a solid adsorbent (typically a zeolite) that exhibits different affinities for the various isomers, allowing them to be separated.[8]

-

Fractional Crystallization: This method exploits differences in the melting points of the isomers. By cooling a liquid mixture, the isomer with the highest melting point will crystallize first and can be separated. This is particularly effective for separating p-xylene from its isomers due to its higher melting point and molecular symmetry.[2][12]

Caption: Conceptual workflow for the synthesis and separation of ethylxylene isomers.

Applications and Chemical Reactivity

The primary use for separated ethylxylene isomers is as intermediates in the synthesis of other specialty chemicals. Their reactivity is governed by the principles of electrophilic aromatic substitution, where the electron-donating alkyl groups activate the aromatic ring. The specific positions of substitution are directed by the combined steric and electronic effects of the existing ethyl and methyl groups. For example, oxidation of the alkyl side chains can produce corresponding phthalic acids or other derivatives used in the production of polymers and plasticizers, similar to the applications of their parent xylene isomers.[8][12]

Toxicology and Safety

The toxicological profiles of ethylxylene isomers are generally considered similar to those of mixed xylenes.[13] There is no consistent pattern indicating that one particular isomer is significantly more potent across all toxicological endpoints.[14]

-